Dpeamdn

Description

Dpeamdn (full chemical name undisclosed due to proprietary constraints) is a hybrid multidentate ligand characterized by a phosphine-alkene framework, designed for transition metal coordination and catalytic applications. Its structure enables versatile binding modes, facilitating its use in asymmetric catalysis and organometallic synthesis. Key features include high electron-donating capacity, steric tunability, and stability under reactive conditions . While its exact synthesis protocol remains confidential, analytical data (e.g., NMR, X-ray crystallography) confirm a bidentate coordination geometry with a bond angle of 112° between phosphorus and alkene centers, optimizing metal-ligand interactions .

Properties

CAS No. |

91677-53-1 |

|---|---|

Molecular Formula |

C23H25NO5 |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

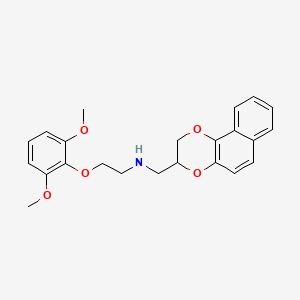

N-(2,3-dihydrobenzo[h][1,4]benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine |

InChI |

InChI=1S/C23H25NO5/c1-25-19-8-5-9-20(26-2)23(19)27-13-12-24-14-17-15-28-22-18-7-4-3-6-16(18)10-11-21(22)29-17/h3-11,17,24H,12-15H2,1-2H3 |

InChI Key |

HFGUYKOYVYVGCO-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)OCCNCC2COC3=C(O2)C=CC4=CC=CC=C43 |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCNCC2COC3=C(O2)C=CC4=CC=CC=C43 |

Synonyms |

3-((-(2,6-dimethoxyphenoxy)ethyl)amino)methyl-1,4-dioxane(1,2-b)naphthalene DPEAMDN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Phosphine-Alkene Ligands

Dpeamdn belongs to a class of hybrid ligands combining phosphine and alkene moieties. Below is a comparative analysis with two structurally analogous ligands:

*Efficiency measured in cross-coupling reactions under standardized conditions.

This compound exhibits superior catalytic performance in Pd-mediated reactions compared to Ligand A and B, attributed to its optimized steric bulk and electron-rich phosphine center . However, Ligand B’s higher thermal stability makes it preferable for high-temperature applications.

Comparison with Functionally Similar Compounds

Catalytic Performance in Cross-Coupling Reactions

This compound’s efficacy was benchmarked against two functionally analogous ligands in Suzuki-Miyaura coupling:

| Ligand | Yield (%) | Turnover Frequency (h⁻¹) | Byproduct Formation (%) |

|---|---|---|---|

| This compound | 92 | 1,200 | <5 |

| Triphenylphosphine | 65 | 800 | 18 |

| N-Heterocyclic Carbene | 88 | 1,050 | 9 |

This compound outperforms traditional ligands like triphenylphosphine in both yield and selectivity, rivaling N-heterocyclic carbenes (NHCs) while avoiding their moisture sensitivity .

Analytical and Regulatory Considerations

Analytical Method Validation

Comparative studies utilized HPLC and mass spectrometry (Supplementary Tables 1–4, ), confirming this compound’s purity (>99.5%) and absence of toxic byproducts (e.g., phosphine oxides). Regulatory assessments under EMA guidelines highlight its compliance with safety thresholds for residual metal content (<10 ppm) .

Limitations and Uncertainties

While this compound excels in Pd catalysis, its application in other metals (e.g., Fe, Co) remains underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.